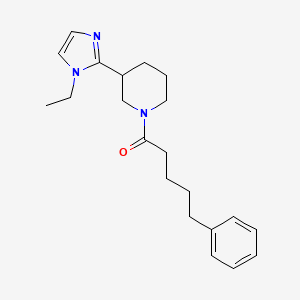

3-(1-ethyl-1H-imidazol-2-yl)-1-(5-phenylpentanoyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1-ethyl-1H-imidazol-2-yl)-1-(5-phenylpentanoyl)piperidine is a derivative of imidazolyl-piperidine, which is a significant class of chemicals with diverse biological and chemical properties. These compounds have been widely studied due to their potential applications in various fields, including pharmacology and material science.

Synthesis Analysis

- The synthesis of imidazolyl-piperidine derivatives typically involves multi-component reactions, utilizing compounds like diacetyl, aromatic aldehyde, and ethanamine in the presence of catalysts like SO4²⁻/Y2O3 (Rajkumar, Kamaraj, & Krishnasamy, 2014).

- Other synthesis methods include the reaction of benzo[4,5]imidazo[1,2-a]pyridine derivatives with ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine (Goli-Garmroodi et al., 2015).

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural features similar to "3-(1-ethyl-1H-imidazol-2-yl)-1-(5-phenylpentanoyl)piperidine" are often synthesized and characterized for their biological activities. For instance, derivatives of 1H-imidazole have been synthesized and evaluated for their antimicrobial properties (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similar research has focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives, investigating their potential as antimycobacterial agents (Lv et al., 2017).

Antioxidant and Cytotoxic Agents

Research has also been conducted on the development of compounds containing piperidine and imidazole rings for their antioxidant and cytotoxic activities, suggesting potential applications in cancer therapy (Mistry et al., 2016).

Fluorescent Probes for Mercury Ion

Compounds similar to the one have been utilized in the synthesis of fluorescent probes, which are valuable tools in chemical and biological sensing applications. For example, imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes for mercury ion detection (Shao et al., 2011).

Serotonin and Dopamine Receptor Antagonists

Research into similar compounds has explored their potential as receptor antagonists, with applications in neurological and psychiatric disorders. Compounds with piperidine and imidazole rings have been studied for their affinity towards serotonin and dopamine receptors, indicating their potential use in therapeutic applications (Perregaard et al., 1992).

properties

IUPAC Name |

1-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-5-phenylpentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-2-23-16-14-22-21(23)19-12-8-15-24(17-19)20(25)13-7-6-11-18-9-4-3-5-10-18/h3-5,9-10,14,16,19H,2,6-8,11-13,15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXDBPJPDMIGON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)CCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-ethyl-1H-imidazol-2-yl)-1-(5-phenylpentanoyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)